NNRTIs-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NNRTIs-IN-3 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) infections. NNRTIs inhibit the reverse transcriptase enzyme, which is crucial for the replication of HIV’s genetic material . This compound is part of a class of antiretroviral drugs that play a significant role in highly active antiretroviral therapy (HAART) for managing HIV/AIDS .
Preparation Methods
The synthesis of NNRTIs-IN-3 involves multiple steps, typically starting with the preparation of a bicyclic core structure. This core is then modified with various functional groups to enhance its activity and solubility . The synthetic routes often involve reactions such as nucleophilic substitution, cyclization, and functional group modifications. Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
NNRTIs-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to reduce specific functional groups, affecting the compound’s overall structure and function.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which replace existing functional groups with new ones.
Cyclization: This reaction forms the bicyclic core structure essential for the compound’s activity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted analogs .
Scientific Research Applications
NNRTIs-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
NNRTIs-IN-3 exerts its effects by binding to a specific allosteric site on the reverse transcriptase enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind . This binding induces a conformational change in the enzyme, inhibiting its activity and preventing the replication of HIV’s genetic material . The molecular targets include the reverse transcriptase enzyme and the pathways involved in viral replication .
Comparison with Similar Compounds
NNRTIs-IN-3 is compared with other NNRTIs such as nevirapine, delavirdine, efavirenz, etravirine, and rilpivirine . While all these compounds inhibit reverse transcriptase, this compound is unique due to its specific binding affinity and resistance profile . It has shown improved solubility and activity against resistant strains of HIV compared to some first-generation NNRTIs .
Similar compounds include:
Nevirapine: First-generation NNRTI with a lower genetic barrier to resistance.
Delavirdine: Another first-generation NNRTI with similar limitations.
Efavirenz: Known for its central nervous system side effects.
Etravirine: Second-generation NNRTI with improved resistance profile.
Rilpivirine: Another second-generation NNRTI with enhanced solubility and activity.
This compound stands out due to its enhanced physicochemical properties and efficacy against resistant strains .
Properties
Molecular Formula |
C17H20ClN5O |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-azaspiro[3.3]heptan-2-yl-[5-chloro-2-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]methanone |
InChI |
InChI=1S/C17H20ClN5O/c1-22-15(20-11-21-22)8-19-14-4-3-12(18)7-13(14)16(24)23-9-17(10-23)5-2-6-17/h3-4,7,11,19H,2,5-6,8-10H2,1H3 |
InChI Key |
UVLIKOJNXFXFBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CNC2=C(C=C(C=C2)Cl)C(=O)N3CC4(C3)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.